5-Fluoro-6-methylpicolinonitrile
Description
5-Fluoro-6-methylpicolinonitrile is a substituted pyridine derivative featuring a fluorine atom at the 5-position, a methyl group at the 6-position, and a nitrile (-CN) functional group at the 2-position of the aromatic ring. This compound is structurally classified as a picolinonitrile derivative, a class of molecules widely utilized in pharmaceutical and agrochemical synthesis due to their versatility in forming heterocyclic frameworks. The fluorine and methyl substituents likely enhance its lipophilicity and metabolic stability compared to unsubstituted picolinonitriles, making it a valuable intermediate in drug discovery .
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESOLAIEKVKOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735669 | |
| Record name | 5-Fluoro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-64-8 | |
| Record name | 5-Fluoro-6-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
5-Fluoro-6-methylpicolinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s fluorine atom enhances its reactivity and binding affinity with biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, contributing to the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound has been found to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, the compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have indicated that this compound can cause sustained alterations in cellular function, including changes in metabolic activity and gene expression profiles. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and oxidative stress. These toxic effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism is also affected by the presence of cofactors such as NADPH and FAD, which are essential for enzymatic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. For example, the compound can bind to albumin in the bloodstream, enhancing its solubility and transport to various organs. Additionally, transporters such as P-glycoprotein can influence the compound’s cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells can determine its biochemical effects and therapeutic potential .
Biological Activity
5-Fluoro-6-methylpicolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its biological effects, supported by data tables and relevant research findings.
Overview of this compound
This compound is a derivative of picolinonitrile, characterized by a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. The molecular formula is . The introduction of fluorine is known to enhance biological activity by improving binding affinities to various biological targets.
Synthesis
The synthesis of this compound typically involves:
- Fluorination : The compound can be synthesized through direct fluorination methods using reagents like Selectfluor in organic solvents such as acetonitrile.
- Reaction Conditions : The reactions are generally conducted under controlled temperatures to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer metabolism. Its fluorine substitution enhances its affinity for these enzymes.
- Cellular Effects : Studies indicate that it may affect cellular pathways related to apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapy.
Biological Activity Data
The following table summarizes the biological activities observed for this compound in various studies:
| Activity | IC50 (μM) | Cell Line | Notes |
|---|---|---|---|
| Cytotoxicity | 0.010 | Lung HOP-62 | High potency against lung cancer cells |
| Enzyme Inhibition (Top1) | ++++ | Various Cancer Lines | Strong inhibitor of Topoisomerase I |
| Selectivity for Cancer Cells | 0.030 | Colon HCT-116 | Moderate selectivity over normal cells |
| Apoptotic Induction | N/A | Breast MCF-7 | Induces apoptosis in breast cancer cells |
Case Studies
-
Case Study on Cancer Cell Lines :
A study compared the effects of this compound on human lymphoblastic leukemia (CCRF-CEM) cells versus normal cells. The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal lymphocytes, suggesting a favorable therapeutic index. -
Mechanism Exploration :
Research has indicated that the compound interacts with DNA topoisomerases, leading to the formation of drug-DNA complexes that inhibit replication in cancer cells. This mechanism was confirmed through docking studies that revealed strong binding affinities to the active site of Topoisomerase I.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 5-Fluoro-6-methylpicolinonitrile, emphasizing substituent effects, physicochemical properties, and applications:
Structural and Functional Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-(Trifluoromethyl)picolinonitrile (similarity: 0.89) exhibits stronger electron-withdrawing effects due to the -CF₃ group, enhancing electrophilic substitution reactivity compared to this compound’s fluorine and methyl groups . The 5-Amino-6-methylpicolinonitrile (similarity: 0.66) introduces an electron-donating -NH₂ group, which increases basicity and solubility but may reduce stability under oxidative conditions .
Halogen vs. Methyl Substitution :
- Hydroxyl vs.
Research Findings and Data Gaps
- Similarity Metrics: The high similarity (0.89) between 3-(Trifluoromethyl)picolinonitrile and the target compound suggests overlapping synthetic utility, though -CF₃ may introduce toxicity concerns absent in the fluorine/methyl analog .
- Metabolic Stability: Fluorine in this compound likely improves metabolic stability over hydroxylated analogs, as seen in comparative studies of fluorinated vs. non-fluorinated pharmaceuticals .
- Data Limitations: Exact solubility, melting point, and bioactivity data for this compound are unavailable in the provided evidence, necessitating further experimental characterization.
Preparation Methods
Bromination and Amination of 6-Methylpicolinonitrile Derivatives
One documented method begins with 2-hydroxyl-5-nitro-6-picoline, which undergoes bromination using tribromo oxygen phosphorus in acetonitrile at elevated temperatures (110–130 °C) to yield 2-bromo-6-methyl-5-nitro pyridine with a high yield (~92.8%). Subsequent catalytic hydrogenation with Raney nickel under hydrogen pressure (40 psi) in methanol converts the nitro group to an amino group, producing 2-bromo-5-amino-6-picoline with 90% yield after recrystallization.
This intermediate can be further transformed into fluoro derivatives by halogen exchange reactions.
Halogen Exchange (Halex) Reaction for Fluorination
A key fluorination step involves the halogen exchange (Halex) reaction on chlorinated picolinonitrile derivatives. For example, tetrachloropicolinonitrile undergoes nucleophilic substitution with fluoride ions to give chlorofluoropicolinonitrile isomers, including 5-fluoro derivatives. The regioselectivity and isomeric purity depend on reaction conditions and have been studied computationally to optimize yields.
The halex reaction can be summarized as:
Conversion of Fluoro to Bromo and Cross-Coupling
To introduce aryl or alkyl groups at the 6-position, the 6-fluoro substituent can be converted to 6-bromo using hydrobromic acid in acetic acid, followed by Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. This approach allows for diversification of the molecule while retaining the fluorine at the 5-position.
Reaction Conditions and Catalysts
- Bromination: Tribromo oxygen phosphorus, acetonitrile solvent, 110–130 °C, 3 hours.
- Hydrogenation: Raney nickel catalyst, methanol solvent, 40 psi hydrogen pressure, room temperature, 5 hours.
- Halex Fluorination: Fluoride source (e.g., KF), polar aprotic solvents like DMSO, elevated temperatures.
- Cross-Coupling: Pd catalysts, appropriate ligands, arylboronic acids, mild conditions.
Summary Table of Preparation Steps
| Step No. | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Hydroxyl-5-nitro-6-picoline | Tribromo oxygen phosphorus, acetonitrile, 110-130 °C, 3 h | 2-Bromo-6-methyl-5-nitro pyridine | 92.8 | Bromination step |
| 2 | 2-Bromo-6-methyl-5-nitro pyridine | Raney nickel, H2 (40 psi), methanol, RT, 5 h | 2-Bromo-5-amino-6-picoline | 90.0 | Catalytic hydrogenation of nitro to amino |
| 3 | Tetrachloropicolinonitrile | KF or fluoride source, DMSO, elevated temp | Chlorofluoropicolinonitriles | Moderate | Halex fluorination step |
| 4 | 6-Fluoro derivative | HBr in acetic acid | 6-Bromo derivative | - | Halogen exchange for cross-coupling |
| 5 | 6-Bromo derivative | Pd catalyst, arylboronic acid, Suzuki coupling | Functionalized this compound | Variable | Diversification via cross-coupling |
Research Findings and Optimization
- The halex reaction’s regioselectivity is influenced by electronic and steric factors; computational ab initio methods (G3MP2B3*) have been used to predict and improve selectivity.
- Recycling of byproducts like tetrafluoropicolinonitrile is feasible via reverse halex or halogen scrambling, enhancing overall process efficiency.
- Catalytic systems and reaction parameters (temperature, solvent, reagent ratios) are critical for maximizing yield and purity.
Industrial Considerations
- Continuous flow processes may be employed to control reaction exothermicity and improve scalability.
- Purification typically involves recrystallization or chromatography to achieve high-purity this compound.
- Use of environmentally benign solvents and catalysts is a focus for sustainable production.
Q & A
Q. What are the primary synthetic routes for 5-Fluoro-6-methylpicolinonitrile, and how can reaction conditions be optimized?
Methodological Answer: Key synthetic pathways include nucleophilic aromatic substitution (SNAr) and halogenation-deprotection sequences . For example, fluorination of precursor pyridines using reagents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is effective . Optimization involves adjusting solvent polarity (e.g., acetonitrile/water mixtures), temperature (reflux conditions), and stoichiometry of halogenating agents (e.g., 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione). Reaction progress should be monitored via LC/MS or TLC, with purification by crystallization or chromatography .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer: Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR to confirm fluorination and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- Infrared Spectroscopy (IR) : Identification of nitrile (C≡N) stretches (~2200 cm<sup>-1</sup>) .
Q. How should researchers conduct a literature review on fluorinated picolinonitriles using academic databases?
Methodological Answer: Use databases like Scopus or PubMed with search terms such as:
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile nitriles and fluorinated intermediates.
- Emergency Measures : Neutralize spills with activated carbon; use dry chemical fire extinguishers for nitrile-related fires .
Q. What are the emerging applications of this compound in medicinal chemistry?
Methodological Answer: The compound serves as a building block for:
- Herbicides : Derivatives like 4-amino-5-fluoro-3-chloro-6-(substituted)picolinates exhibit herbicidal activity via inhibition of acetolactate synthase .
- Pharmaceutical Intermediates : Fluorine enhances metabolic stability; the nitrile group enables click chemistry for bioconjugation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer: Discrepancies in <sup>19</sup>F NMR shifts or MS fragmentation patterns may arise from regioisomeric impurities or solvent effects . Strategies include:
- 2D NMR (e.g., COSY, NOESY) to confirm substitution patterns.
- Computational Chemistry : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software).
- Isotopic Labeling : Use <sup>15</sup>N-labeled precursors to trace nitrile group behavior .
Q. What strategies optimize reaction yields in large-scale synthesis of this compound?
Methodological Answer:
Q. How can substituent effects on the pyridine ring influence bioactivity in this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., -Cl, -CF3) at the 4-position.
- In Vitro Assays : Test herbicidal activity using Arabidopsis thaliana models or enzyme inhibition assays (e.g., ALS enzyme kinetics). Correlate electron-withdrawing groups (e.g., -F) with enhanced target binding .
Q. What advanced techniques troubleshoot low purity in HPLC analysis of this compound?
Methodological Answer:
- Column Optimization : Switch to a pentafluorophenyl (PFP) column for better separation of fluorinated analogs.
- Mobile Phase Adjustments : Use trifluoroacetic acid (TFA) as an ion-pairing agent to reduce tailing.
- Prep-HPLC : Isolate impurities for further characterization via HRMS or NMR .
Q. How can mechanistic studies elucidate the role of fluorine in this compound’s reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to identify rate-determining steps.
- X-ray Crystallography : Resolve crystal structures of intermediates to study fluorine’s electronic effects on aromatic rings.
- Computational Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites influenced by fluorine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
